Amenamevir

描述

阿美那韦,也称为其商品名 Amenalief,是一种抗病毒药物,主要用于治疗带状疱疹(水痘带状疱疹病毒感染)。它作为带状疱疹病毒解旋酶-引发酶复合物的抑制剂,该复合物对病毒 DNA 复制至关重要 。 阿美那韦于 2017 年在日本获批用于治疗带状疱疹 .

准备方法

阿美那韦可以通过四组分 Ugi 反应合成,该反应是一种多组分反应,可以快速构建复杂分子。 Ugi 反应涉及羧酸、胺、羰基化合物和异腈的组合 。 与其他已报道的合成方法相比,该方法被认为更可持续、更短、收率更高 。 反应条件通常涉及温和的温度,并且可以在一锅合成中进行,使其方便工业生产 .

化学反应分析

阿美那韦经历各种化学反应,包括:

氧化: 阿美那韦包含一个噻喃环,可以被氧化形成亚砜和砜。

取代: 阿美那韦中的芳环可以进行亲电芳香取代反应。

水解: 阿美那韦中的酰胺键可以在酸性或碱性条件下水解,生成相应的羧酸和胺。

这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化、卤素等亲电试剂用于取代以及酸或碱用于水解。 这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

Treatment of Herpes Zoster

Amenamevir has been extensively studied for its effectiveness against herpes zoster (shingles). In Japan, over 1.24 million patients have been treated with this compound, demonstrating a favorable safety profile with mild adverse effects such as thrombocytopenia and gingival bleeding . Clinical trials indicate that this compound significantly reduces the time to healing compared to placebo, making it a viable option for managing herpes zoster symptoms .

Management of Genital Herpes

Recent studies have highlighted the efficacy of this compound in treating recurrent genital herpes. A phase 3 trial showed that a single dose of this compound reduced the median time to lesion healing significantly compared to placebo (4.0 days vs. 5.1 days) with no serious safety concerns reported . This positions this compound as a promising alternative for patients seeking effective episodic therapy.

Comparative Efficacy

A comparative analysis of this compound and other antiviral agents reveals its superior potency against both HSV and VZV strains. The effective concentration (EC50) values for this compound against HSV-1 and HSV-2 range from 0.038 to 0.10 µM, which is markedly lower than those for acyclovir (1.3–5.9 µM) and other HPIs . Furthermore, this compound has shown synergistic effects when combined with acyclovir and valacyclovir in vitro and in vivo .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a favorable profile, allowing for once-daily dosing due to its prolonged half-life and effective plasma concentrations maintained over time . Population pharmacokinetic modeling suggests that maintaining plasma concentrations above a certain threshold is critical for optimal therapeutic outcomes in herpes infections .

Safety Profile

The safety profile of this compound has been established through extensive post-marketing surveillance and clinical trials. Most adverse events reported are mild, including transient effects like palpitations and minor bleeding incidents . Serious side effects are rare, underscoring its potential as a safe treatment option for patients with herpes infections.

Case Study: Herpes Zoster Treatment

In a clinical setting involving immunocompetent patients with herpes zoster, treatment with this compound resulted in rapid lesion healing and pain resolution compared to traditional therapies like acyclovir . The study emphasized the importance of early intervention with this compound to mitigate severe symptoms associated with herpes zoster.

Case Study: Recurrent Genital Herpes

A multicenter trial evaluating patient-initiated therapy with this compound demonstrated significant improvements in healing times for genital herpes lesions compared to placebo controls . The findings support the use of this compound as an effective self-administered treatment option for recurrent episodes.

作用机制

阿美那韦通过抑制疱疹病毒的解旋酶-引发酶复合物发挥其抗病毒作用。该复合物负责解开病毒 DNA 并合成 DNA 复制所需的 RNA 引物。 通过抑制该复合物,阿美那韦阻止了病毒复制叉的进展,从而阻止了病毒 DNA 的合成和复制 。 阿美那韦的分子靶标包括解旋酶和引发酶,它们对病毒 DNA 复制至关重要 .

相似化合物的比较

阿美那韦因其特异性抑制解旋酶-引发酶复合物而成为抗病毒药物中的独特存在。类似的化合物包括:

普利替利韦: 另一种解旋酶-引发酶抑制剂,对 HSV 有活性,但对 VZV 无活性.

阿昔洛韦: 一种核苷类似物,抑制病毒 DNA 聚合酶,但作用机制与阿美那韦不同.

伐昔洛韦: 阿昔洛韦的前药,具有更高的生物利用度.

阿美那韦的独特性在于它能够抑制 HSV 和 VZV,而其他解旋酶-引发酶抑制剂(如普利替利韦)主要对 HSV 有活性 .

生物活性

Amenamevir, also known as ASP2151, is a novel helicase-primase inhibitor developed for the treatment of herpes virus infections, particularly herpes zoster (shingles) and herpes simplex virus (HSV) infections. Its unique mechanism of action and favorable pharmacological profile have led to its approval and widespread use in Japan and other regions. This article explores the biological activity of this compound, focusing on its antiviral efficacy, safety profile, and clinical applications.

This compound targets the helicase-primase complex of herpes viruses, which is essential for viral DNA replication. Unlike traditional antivirals like acyclovir, which rely on viral DNA synthesis for their efficacy, this compound exhibits antiviral activity independent of this process. This characteristic allows it to maintain effectiveness even in cells with high levels of viral replication.

Antiviral Efficacy

In Vitro Studies

Research has demonstrated that this compound possesses potent antiviral activity against various strains of HSV and varicella-zoster virus (VZV). The effective concentration (EC50) values for this compound against HSV-1 and HSV-2 range from 0.038 to 0.10 µM, which is significantly lower than those for acyclovir (1.3–5.9 µM) . Furthermore, this compound has shown efficacy against acyclovir-resistant strains of HSV, making it a valuable option in treating resistant infections.

Table 1: Comparative Antiviral Potency

| Virus Type | This compound EC50 (µM) | Acyclovir EC50 (µM) |

|---|---|---|

| HSV-1 | 0.038 - 0.10 | 1.3 - 5.9 |

| HSV-2 | 0.038 - 0.10 | 1.3 - 5.9 |

| VZV | More potent than acyclovir | N/A |

Clinical Trials and Efficacy

Herpes Zoster Treatment

This compound has been evaluated in multiple clinical trials for its efficacy in treating herpes zoster. An exploratory study involving immunocompromised patients showed a significant improvement in skin symptoms after treatment with this compound (400 mg once daily). The overall improvement rate was reported at 79.2% by day 7, with further improvements noted by days 14 and 28 .

Case Study: Immunocompromised Patients

In a study involving 24 immunocompromised patients receiving this compound, the primary endpoint was met with a notable rate of symptom improvement by day 14. Adverse events were minimal, indicating a favorable safety profile .

Table 2: Efficacy Outcomes in Clinical Trials

| Study Phase | Patient Population | Improvement Rate Day 7 (%) | Improvement Rate Day 14 (%) |

|---|---|---|---|

| Exploratory Study | Immunocompromised Patients | 79.2 | 95.7 |

| Phase III Trial | General Population | N/A | N/A |

Safety Profile

Post-marketing surveillance in Japan has indicated that this compound is generally well tolerated, with side effects including thrombocytopenia and mild gastrointestinal issues being reported but not serious . The drug can be administered without dose adjustment in patients with renal impairment, enhancing its usability across diverse patient populations.

属性

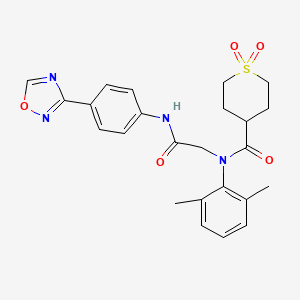

IUPAC Name |

N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNIVNAFBSLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027753 | |

| Record name | Amenamevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841301-32-4 | |

| Record name | Amenamevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841301-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amenamevir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amenamevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amenamevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMENAMEVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Amenamevir?

A1: this compound is a helicase-primase inhibitor, targeting the enzymatic activity of the helicase-primase complex essential for viral DNA replication in herpesviruses like HSV-1, HSV-2, and VZV. [, , , , , ] Unlike nucleoside analogs that require phosphorylation by viral thymidine kinase, this compound directly inhibits the helicase-primase complex. [, , , ] This direct inhibition prevents viral DNA replication, effectively targeting both acyclovir-susceptible and acyclovir-resistant strains. [, , , ]

Q2: How does this compound's mechanism differ from that of acyclovir?

A2: Acyclovir requires phosphorylation by viral thymidine kinase to become active, while this compound directly inhibits the helicase-primase complex without needing prior phosphorylation. [, , , , ] This difference is significant because it allows this compound to remain effective against acyclovir-resistant strains where the viral thymidine kinase is often mutated. [, , ] Additionally, this compound's antiviral activity is not dependent on the viral replication cycle, unlike acyclovir. []

Q3: What are the downstream effects of this compound's inhibition of the helicase-primase complex?

A3: By inhibiting the helicase-primase complex, this compound directly prevents viral DNA replication, effectively halting the progression of the viral infection. [, , , ] This inhibition leads to a reduction in viral load, ultimately contributing to the resolution of herpesvirus infections. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers delve into the pharmacological properties and clinical applications of this compound, they do not explicitly state its molecular formula or weight. For precise structural data, it is recommended to refer to chemical databases like PubChem or ChemSpider.

Q5: Has research been conducted on this compound's compatibility and stability in different material formulations?

A5: Yes, research has explored this compound's formulation in gummi formulations using solid dispersions with polyvinyl alcohol (PVA) as carriers. [] The study investigated various PVAs with different degrees of hydrolysis and found PVA 80 to be the most suitable carrier for gummi formulations due to its superior dissolution, stability, and in vivo absorption in dogs. []

Q6: What is known about the absorption, metabolism, and excretion of this compound?

A6: this compound demonstrates rapid absorption following oral administration, reaching peak drug concentration in plasma within 1.0 to 1.5 hours. [] The drug primarily undergoes hepatic metabolism, mainly by CYP3A4, and is subsequently excreted primarily in feces (74.6% of the administered dose), followed by urine (20.6%). [, ]

Q7: Are there any known drug interactions with this compound?

A7: Yes, this compound is both a substrate and an inducer of CYP3A4 and can participate in drug interactions. [] Co-administration with drugs metabolized by CYP3A4, such as quetiapine, may lead to decreased blood levels of those drugs, potentially affecting their efficacy. [] this compound also induces CYP2B6 and inhibits CYP2C8, potentially impacting the metabolism of co-administered drugs that are substrates of these enzymes. [, ]

Q8: Has the efficacy of this compound been evaluated in preclinical models?

A9: Yes, this compound has been extensively studied in various preclinical models. For instance, in a murine model of HSV-1 infection, this compound effectively suppressed intradermal HSV-1 growth in a dose-dependent manner. [] Additionally, continuous infusion of this compound significantly reduced intradermal HSV-1 titers, demonstrating its efficacy in vivo. []

Q9: What about clinical trials? Has this compound proven effective in treating herpes zoster in humans?

A10: Yes, this compound's efficacy and safety have been confirmed in clinical trials involving patients with herpes zoster. [, , ] A phase 3 study demonstrated that this compound 400 mg once daily was non-inferior to valacyclovir 1000 mg three times daily in achieving cessation of new lesion formation by day 4 of treatment. []

Q10: Is there a risk of developing resistance to this compound?

A11: While this compound is effective against acyclovir-resistant strains, the emergence of resistance to this compound itself has been observed in vitro. [] Studies have identified specific mutations in the UL5 helicase and UL52 primase genes of HSV-1 and HSV-2 that confer resistance to this compound. []

Q11: What is the significance of the K356N mutation in UL5 helicase in relation to this compound resistance?

A12: The K356N mutation in UL5 helicase is significant because it is the most frequently observed mutation in this compound-resistant HSV-1 strains. [] Viruses carrying this mutation exhibit a 10-fold higher resistance to this compound compared to other mutants. [] Interestingly, this mutation does not appear to affect viral growth in vitro or virulence in vivo, suggesting that this compound-resistant strains with this mutation may still pose a clinical challenge. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。